molecular formula C11H21NO4 B6619064 rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans CAS No. 2366968-48-9

rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans

Cat. No.: B6619064
CAS No.: 2366968-48-9
M. Wt: 231.29 g/mol
InChI Key: VBQFMICMBHKUSL-RKDXNWHRSA-N
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Description

rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans is a pyrrolidine-based compound featuring two hydroxymethyl groups at the 2R and 5R positions, protected by a tert-butyloxycarbonyl (Boc) group. This stereoisomer is notable for its trans-configuration, which influences its reactivity and applications in asymmetric synthesis, pharmaceutical intermediates, and chiral catalyst design. The compound’s molecular formula is C₁₂H₂₁NO₃, with a molecular weight of 227.31 g/mol and CAS number 2639462-11-4 . Its synthesis typically involves reduction of ester precursors (e.g., using sodium borohydride in methanol/ethanol with CaCl₂ activation) followed by purification via flash chromatography .

Properties

IUPAC Name

tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBQFMICMBHKUSL-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound features a pyrrolidine ring substituted with hydroxymethyl groups and a tert-butyl ester, which contributes to its solubility and reactivity.

Medicinal Chemistry

Rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate has shown promise in the development of pharmaceuticals due to its ability to act as a chiral auxiliary. Chiral auxiliaries are crucial in asymmetric synthesis, allowing for the selective formation of one enantiomer over another.

Case Study: Synthesis of Anticancer Agents

In studies focusing on anticancer compounds, this pyrrolidine derivative has been utilized to synthesize novel inhibitors targeting specific cancer pathways. Its chiral nature enhances the selectivity of these inhibitors, potentially leading to more effective treatments with reduced side effects.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating complex molecules.

Case Study: Synthesis of Amino Acids

Researchers have employed rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate in the synthesis of amino acids. The compound's structure facilitates the introduction of functional groups necessary for amino acid formation, showcasing its utility in peptide synthesis.

Materials Science

In materials science, this compound has been explored for its potential use in developing new polymeric materials. Its ability to form hydrogen bonds can enhance the mechanical properties of polymers.

Case Study: Development of Biodegradable Polymers

The incorporation of rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate into polymer matrices has been investigated for creating biodegradable plastics. These materials could offer environmentally friendly alternatives to conventional plastics while maintaining desirable mechanical properties.

Chemical Reactions Analysis

Reaction Conditions for Related Compounds

Reaction TypeReagents/ConditionsYieldSource
EsterificationDi-tert-butyl dicarbonate, CH₂Cl₂, triethylamine90–98%
Oxazolidinone cleavageReduction or hydrolysis (e.g., TFA)N/A
Hydroxymethyl group formationBoron trifluoride etherate, THF, water76%

Chemical Reactivity

The compound’s reactivity stems from its functional groups:

  • Ester hydrolysis : The tert-butyl ester can undergo hydrolysis under acidic or basic conditions to release the carboxylic acid .

  • Hydroxymethyl group modifications : The hydroxymethyl groups may participate in alkylation, oxidation, or nucleophilic substitution reactions.

  • Pyrrolidine ring interactions : The ring’s flexibility and substituents enable participation in hydrogen bonding or stereospecific interactions .

Typical Reaction Pathways

  • Ester cleavage :
    tert-butyl ester+aqueous acid/basecarboxylic acid\text{tert-butyl ester} + \text{aqueous acid/base} \rightarrow \text{carboxylic acid}

  • Hydroxymethyl group oxidation :
    CH₂OHCOOH\text{CH₂OH} \rightarrow \text{COOH} via oxidizing agents (e.g., KMnO₄) .

  • Ring-opening reactions : Potential under nucleophilic attack, though steric hindrance from the tert-butyl group may limit reactivity .

Structural Comparisons

CompoundMolecular FormulaKey Structural FeaturesSource
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateC₁₁H₂₁NO₄Single hydroxymethyl group, tert-butyl ester
tert-Butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylateC₁₁H₂₁NO₄Two hydroxymethyl groups, trans stereochemistry
tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamateC₁₁H₂₁N₂O₄Carbamate group instead of ester

Research Findings

  • Diastereoselectivity : Synthesis methods often achieve high diastereoselectivity (>90%) for the desired stereoisomer .

  • Analytical characterization : NMR and LCMS data are critical for verifying stereochemical purity and functional group integrity .

  • Reactivity limitations : Steric hindrance from the tert-butyl group may restrict certain reactions, necessitating mild conditions .

This compound exemplifies how stereochemical control and functional group diversity enable tailored reactivity in organic synthesis. Further research could explore its utility in catalytic asymmetric processes or bioactive molecule development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans with structurally or functionally related compounds, emphasizing stereochemical, synthetic, and application-based differences.

Diastereomeric Analog: (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

  • Structure : Differs in stereochemistry at the 2-position (S vs. R).
  • Synthesis: Prepared via similar ester reduction methods but employs sodium borohydride/CaCl₂ instead of LiAlH₄ for safer handling and better atom economy .
  • Applications : Used in cyclization reactions (e.g., patented procedures for heterocycle synthesis) but may exhibit divergent reactivity due to altered stereochemistry .
  • Key Data: Property (2R,5R)-Isomer (2S,5R)-Isomer Molecular Weight 227.31 g/mol 227.31 g/mol CAS Number 2639462-11-4 Not explicitly provided Reduction Method NaBH₄/CaCl₂ in MeOH/EtOH NaBH₄/CaCl₂ in MeOH/EtOH

Desymmetrized Derivatives: Monoacetates

  • Example : (2R,5S)-tert-butyl 2-(acetoxymethyl)-5-hydroxymethylpyrrolidine-1-carboxylate.
  • Synthesis : Generated via enzymatic or chemical desymmetrization of the bis(hydroxymethyl) precursor .
  • Applications : Serve as intermediates for chiral ligands or bioactive molecules, leveraging selective acetylation for functionalization .
  • Distinction: Monoacetates retain one hydroxymethyl group, enabling site-specific modifications unavailable in the fully hydroxylated parent compound.

Fluoropyridinyl-Substituted Analogues

  • Example : (±)-trans-1-tert-butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate .
  • Structure : Incorporates a fluoropyridinyl moiety and additional ester groups.
  • Applications : Targeted for medicinal chemistry (e.g., kinase inhibitors) due to fluorinated aromatic systems enhancing binding affinity and metabolic stability .
  • Key Difference : Increased complexity and fluorine substitution alter solubility and electronic properties compared to the simpler trans-bis(hydroxymethyl) derivative.

Tosylated Derivative: tert-butyl 2,5-bis((tosyloxy)methyl)pyrrolidine-1-carboxylate

  • Synthesis : Prepared by reacting the bis(hydroxymethyl) compound with p-toluenesulfonyl chloride in THF/pyridine, yielding a tosylate with enhanced leaving-group capacity .
  • Applications : Used in nucleophilic substitution reactions (e.g., forming amines or thioethers) where the parent hydroxymethyl compound lacks sufficient reactivity .
  • Comparison :

    Property Bis(hydroxymethyl) Compound Bis(tosyloxy) Derivative
    Reactivity Low (hydroxyl groups) High (tosyl leaving groups)
    Synthetic Utility Direct functionalization Intermediate for substitutions

Key Research Findings

Synthetic Advantages: The trans-bis(hydroxymethyl) compound’s reduction protocol (NaBH₄/CaCl₂) offers superior safety and atom economy over traditional LiAlH₄ methods, critical for scalable synthesis .

Stereochemical Impact: The (2R,5R) configuration enhances rigidity in chiral catalysts, improving enantioselectivity in asymmetric reactions compared to non-polar analogues .

Derivative Versatility : Functionalization (e.g., tosylation, acetylation) broadens utility in drug discovery, enabling tailored physicochemical properties .

Preparation Methods

Pyroglutamic Acid as a Starting Material

Pyroglutamic acid, a cyclic γ-lactam derived from glutamic acid, serves as a versatile precursor for pyrrolidine derivatives. In one approach, pyroglutamic acid 9 undergoes functionalization to introduce hydroxymethyl groups. For example, thiolactam 10 is generated via sulfurization, followed by S-alkylation with triflate 11 to yield vinylogous carbamate 12 . Hydrogenolysis and palladium-catalyzed decarboxylation of 12 produces cis-pyrrolidine 13 , which can be epimerized to the trans configuration under basic conditions. Subsequent oxidation or hydroxymethylation steps would introduce the required substituents.

Stereochemical Inversion Strategies

Cis-to-trans isomerization is critical for achieving the desired trans-2,5-disubstituted geometry. By treating cis-pyrrolidine intermediates like 13 with strong bases (e.g., potassium tert-butoxide), ring-opening and re-closure via a planar transition state can invert stereochemistry. This method, however, risks side reactions and requires careful optimization of reaction conditions to maintain yield.

Carbohydrate-Derived Synthetic Routes

Mannitol-Based C2-Symmetrical Intermediates

D-mannitol, a C2-symmetrical hexitol, is converted into bis-protected diol 54 through sequential benzylation and tosylation. Nucleophilic substitution with benzylamine introduces nitrogen, forming a pyrrolidine precursor. Chemoselective deprotection and epoxidation yield trans-configured bisepoxide 57 , which reacts with organocuprates to install hydroxymethyl groups. Cyclic sulfate 59 intermediates enable azide displacement and subsequent Staudinger reduction to form the pyrrolidine ring with trans stereochemistry.

Glycerol Bistriflate and Aminosulfone Coupling

Chiral glycerol-derived bistriflate 63 reacts with aminosulfone 62 in a double SN2 displacement to form trans-pyrrolidine 64 . This method leverages the inherent stereochemistry of carbohydrates to dictate the trans configuration. Hydroxymethyl groups are introduced via oxidation of allylic positions or Grignard additions to ketone intermediates.

Organocatalytic and Asymmetric Methods

Chiral Auxiliary-Mediated Alkylation

Using (R)-phenylglycinol 35 as a chiral auxiliary, imine intermediates 43 undergo diastereoselective Grignard additions to establish trans stereochemistry. For example, addition of methylmagnesium bromide to imine 43 yields adduct 45 with >20:1 diastereomeric ratio. Hydrolysis and reduction steps then furnish the pyrrolidine core, while hydroxymethyl groups are introduced via aldol reactions or formaldehyde alkylation.

Catalytic Asymmetric C–H Insertion

Rhodium(II)-catalyzed C–H insertion of donor-acceptor diazo compounds 89 generates trans-pyrrolidines 90 with high enantiopurity. While this method primarily targets enantioselective synthesis, racemic trans products can be obtained by omitting chiral ligands. Post-functionalization with hydroxymethyl groups is achieved via ozonolysis of exocyclic alkenes followed by reductive workup.

Industrial-Scale Boc Protection and Functionalization

Di-tert-Butyl Carbonate-Mediated Protection

As demonstrated in patent CN110981779B, pyrrolidone reacts with di-tert-butyl carbonate under basic conditions to form tert-butyl pyrrolidone carboxylate III . This intermediate undergoes Grignard addition with formaldehyde equivalents to install hydroxymethyl groups. Acid-catalyzed dehydration and Boc deprotection yield 3,4-dihydro-2H-pyrrole IV , which is reduced enantioselectively using chiral acids (e.g., D-mandelic acid) and ammonia borane.

Racemic Trans Hydroxymethylation

For racemic synthesis, Grignard reagents add to ketone intermediates without stereochemical guidance. For example, tert-butyl pyrrolidone carboxylate reacts with excess formaldehyde-derived Grignard reagent to afford diastereomeric hydroxymethyl adducts. Chromatographic separation or kinetic resolution isolates the trans isomer.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsTrans SelectivityYield (%)Reference
Pyroglutamic AcidAmino acidS-alkylation, decarboxylationModerate45–60
Mannitol BisepoxideCarbohydrateNucleophilic substitution, reductionHigh60–75
Organocatalytic AlkylationPhenylglycinolGrignard addition, hydrolysisHigh70–85
Rh-Catalyzed C–H InsertionDiazo compoundCyclization, oxidationVery High50–65
Industrial Boc RoutePyrrolidoneGrignard addition, chiral reductionModerate55–70

Q & A

Basic: What synthetic strategies are employed to prepare rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate?

Methodological Answer:
The compound is synthesized via desymmetrization of a symmetric precursor. For example:

  • Enzymatic desymmetrization : Lipases or esterases selectively hydrolyze one ester group in tert-butyl 2,5-bis(acetoxymethyl)pyrrolidine-1-carboxylate, yielding the monoacetate intermediate. Subsequent hydrolysis generates the diol [(2R,5R)-configuration] .
  • Key steps :
    • Substrate preparation: Symmetric diesters (e.g., tert-butyl 2,5-bis(acetoxymethyl)pyrrolidine-1-carboxylate) are synthesized.
    • Enzymatic resolution: Reaction with Pseudomonas cepacia lipase (PCL) in phosphate buffer (pH 7.0) at 30°C for 24–48 hours.
    • Isolation: Column chromatography (silica gel, ethyl acetate/hexane gradient) separates enantiomers.
  • Analytical validation : Absolute configuration confirmed via X-ray crystallography or enzymatic correlation .

Basic: How is the stereochemical configuration of this compound validated experimentally?

Methodological Answer:

  • X-ray crystallography : Single-crystal analysis of derivatives (e.g., monoacetate intermediates) provides unambiguous stereochemical assignment .
  • Enzymatic correlation : Compare reaction outcomes with known enzyme specificity (e.g., lipase-mediated resolution trends for (2R,5R) vs. (2S,5S) configurations) .
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose or cellulose derivatives) to resolve enantiomers and confirm optical purity .

Basic: What is the role of the tert-butyl group in this compound’s stability and reactivity?

Methodological Answer:

  • Steric protection : The bulky tert-butyl group shields the pyrrolidine ring’s nitrogen, preventing undesired nucleophilic reactions or racemization during synthesis .
  • Solubility enhancement : Improves solubility in organic solvents (e.g., THF, dichloromethane), facilitating purification via column chromatography .
  • Deprotection utility : The Boc (tert-butoxycarbonyl) group can be removed under mild acidic conditions (e.g., HCl/dioxane) to generate free amines for downstream functionalization .

Advanced: How can enantiomers of this compound be separated for chiral studies?

Methodological Answer:

  • Chiral chromatography : Use preparative HPLC with chiral columns (e.g., Chiralpak IA/IB) and mobile phases like hexane/isopropanol (90:10) .
  • Kinetic resolution : Enzymatic hydrolysis with Candida antarctica lipase B (CAL-B) selectively processes one enantiomer, leaving the other intact .
  • Derivatization : Convert diols to diastereomeric esters (e.g., with Mosher’s acid) for separation via standard silica gel chromatography .

Advanced: What are the stability challenges for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Acidic conditions : The Boc group hydrolyzes at pH < 3, leading to decomposition. Stability assays (e.g., 1H NMR in D2O/HCl) quantify degradation rates .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~180°C. Store at –20°C under inert atmosphere to prevent oxidation of hydroxymethyl groups .
  • Light sensitivity : UV-Vis studies indicate photodegradation under prolonged UV exposure; amber vials are recommended for storage .

Advanced: How can conflicting stereochemical assignments in literature be resolved?

Methodological Answer:

  • Cross-validation : Combine X-ray data (definitive but resource-intensive) with circular dichroism (CD) spectroscopy and enzymatic activity correlations .
  • Synthetic correlation : Compare intermediates with known standards (e.g., (2R,5R)-configured derivatives from validated routes) .
  • Computational modeling : Density functional theory (DFT) calculates expected NMR chemical shifts or optical rotations to match experimental data .

Advanced: What catalytic applications utilize derivatives of this pyrrolidine scaffold?

Methodological Answer:

  • Ligand design : The trans-2,5-bis(hydroxymethyl) motif chelates metals (e.g., Pd, Cu) for asymmetric cross-coupling reactions. Example: Enantioselective Suzuki-Miyaura coupling with aryl halides .
  • Organocatalysis : The pyrrolidine core serves as a scaffold for proline-derived catalysts in aldol or Michael additions. Modify hydroxymethyl groups to tune steric/electronic properties .

Advanced: What strategies enable selective derivatization of the hydroxymethyl groups?

Methodological Answer:

  • Stepwise protection :
    • Protect one hydroxymethyl as a silyl ether (e.g., TBSCl, imidazole in DMF).
    • Functionalize the second group (e.g., oxidation to aldehyde with TEMPO/NaClO).
    • Deprotect and repeat .
  • Enzymatic acylation : Lipases selectively acetylate one hydroxymethyl group in the presence of vinyl acetate .
  • Metal-mediated coupling : Mitsunobu reaction with alcohols or thiols introduces diverse substituents while retaining stereochemistry .

Advanced: How does solvent polarity impact the compound’s conformational equilibrium?

Methodological Answer:

  • NMR analysis : Compare coupling constants (J-values) in CDCl3 (non-polar) vs. DMSO-d6 (polar). Polar solvents stabilize intramolecular hydrogen bonding between hydroxymethyl groups, favoring a rigid chair conformation .
  • Computational studies : Molecular dynamics simulations in explicit solvents predict dominant conformers (e.g., Boltzmann populations at 298 K) .

Advanced: What analytical contradictions arise in quantifying enantiomeric excess (ee) via different methods?

Methodological Answer:

  • Chiral HPLC vs. NMR : HPLC may overestimate ee due to column selectivity biases, while Mosher ester NMR integrates diastereotopic protons but requires derivatization .
  • Resolution : Validate via orthogonal methods (e.g., HPLC and polarimetry). Calibrate instruments with racemic and enantiopure standards .

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